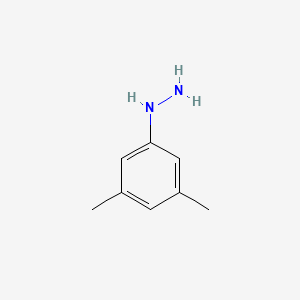

(3,5-Dimethylphenyl)hydrazine

説明

Contextualization of Arylhydrazines as Versatile Synthetic Precursors

Arylhydrazines are a class of organic compounds derived from hydrazine (B178648) by the substitution of one hydrogen atom with an aryl group. thieme-connect.de They are highly versatile and valuable precursors in organic synthesis, primarily due to the reactivity of the hydrazine moiety (-NHNH2). This functional group can act as a binucleophile, enabling it to participate in reactions that form two new bonds, often leading to the construction of heterocyclic ring systems. thieme-connect.defiveable.me

One of the most notable applications of arylhydrazines is the Fischer indole (B1671886) synthesis, a reaction discovered in 1883 that produces indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comnih.gov The indole scaffold is a core structural motif in numerous pharmaceuticals, including antimigraine drugs of the triptan class, and natural products. wikipedia.orgnih.gov The synthesis proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. byjus.comjk-sci.com

Beyond indole synthesis, arylhydrazines are crucial starting materials for a variety of other heterocyclic compounds, such as pyrazoles and pyrazolines. organic-chemistry.org These are typically formed through condensation reactions with 1,3-dicarbonyl compounds or other suitable bifunctional reagents. organic-chemistry.orgsmolecule.com Furthermore, modern synthetic methods utilize arylhydrazines as sources of aryl radicals or aryldiazonium salts. This has enabled their use in a range of catalytic cross-coupling reactions to form C-C, C-N, and C-S bonds, significantly expanding their synthetic utility. acs.orgrsc.orgorganic-chemistry.org For example, arylhydrazines can be converted into aryl iodides or arenesulfonyl fluorides, which are themselves important synthetic intermediates. acs.orgrsc.org

Scope and Research Focus of (3,5-Dimethylphenyl)hydrazine in Contemporary Organic Chemistry

The unique reactivity profile of this compound makes it a subject of ongoing research and a valuable tool in modern organic synthesis. Its primary application remains the synthesis of specifically substituted heterocyclic compounds.

A major focus is its use in the Fischer indole synthesis to prepare 4,6-dimethylindoles. The reaction involves the condensation of this compound with various ketones or aldehydes, followed by acid-catalyzed cyclization. wikipedia.orgnih.gov This method provides a direct route to indoles with a defined substitution pattern that would be difficult to achieve otherwise.

Another significant area of research is the synthesis of pyrazole (B372694) derivatives. This compound reacts with 1,3-diketones or their equivalents in cyclocondensation reactions to form 1-aryl-3,5-disubstituted-pyrazoles. organic-chemistry.orgacs.org The 3,5-dimethylphenyl moiety becomes the N1-substituent on the resulting pyrazole ring, influencing the final product's physical and chemical properties.

Recent research has also explored the use of this compound in novel catalytic processes. It can serve as a precursor to the 3,5-dimethylphenyl radical for use in coupling reactions. For instance, it is used in the synthesis of aryl iodides and in multicomponent reactions to build complex molecular architectures. acs.orgrsc.org A catalyst-free protocol for forming C=N double bonds has been developed, where this compound reacts efficiently with various aldehydes in an aqueous medium. royalsocietypublishing.org

The table below summarizes selected research applications of this compound.

| Reaction Type | Reactant(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Ketones/Aldehydes | 4,6-Dimethyl-substituted Indoles | Provides access to specifically substituted indole cores for medicinal and materials chemistry. | wikipedia.orgnih.gov |

| Pyrazole Synthesis | 1,3-Diketones | 1-(3,5-Dimethylphenyl)-pyrazoles | Formation of N-aryl pyrazoles, which are important scaffolds in agrochemicals and pharmaceuticals. | organic-chemistry.orgacs.org |

| Hydrazone Formation | Aldehydes | N-(3,5-Dimethylphenyl)hydrazones | Catalyst-free, efficient synthesis of C=N bonds under mild, environmentally friendly conditions (e.g., in water). | royalsocietypublishing.org |

| Iodination | Iodine (I₂) | 1-Iodo-3,5-dimethylbenzene | Metal- and base-free method to synthesize aryl iodides, which are versatile cross-coupling partners. | acs.org |

Compound Index

Structure

3D Structure

特性

IUPAC Name |

(3,5-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYOURQWEVCZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365247 | |

| Record name | (3,5-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39943-61-8 | |

| Record name | (3,5-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Dimethylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylphenyl Hydrazine and Its Analogues

Established Synthetic Routes for (3,5-Dimethylphenyl)hydrazine

The primary and most established route for synthesizing this compound begins with 3,5-dimethylaniline (B87155), proceeding through a sequence of well-known chemical transformations.

The synthesis of this compound is effectively carried out using 3,5-dimethylaniline as the starting material. google.com The process involves a three-step sequence:

Diazotization: 3,5-Dimethylaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically below 0°C). This reaction converts the primary aromatic amine into a diazonium salt. google.com

Reduction: The resulting diazonium salt solution is then subjected to a reduction reaction. This step is crucial for converting the diazonium group (-N₂⁺) into a hydrazine (B178648) group (-NHNH₂). google.com

Hydrolysis: The final step involves hydrolysis, typically under acidic conditions, to yield the desired this compound product. google.com

This multi-step process is a standard method for the preparation of aryl hydrazines from their corresponding anilines.

To enhance the efficiency and cost-effectiveness of the synthesis, specific optimization of the reduction step has been explored. A notable improvement involves the use of sodium pyrosulfite (also known as sodium metabisulfite) as the reducing agent. google.com

This optimized method offers several advantages over traditional reduction techniques. The reaction is conducted under controlled temperature (10-35°C) and pH (7-9) conditions. google.com The use of sodium pyrosulfite has been shown to significantly shorten the reaction time, often to just half an hour. google.com Furthermore, this process results in a product with high purity (greater than 98%) and is associated with lower production costs. google.com

The specific procedure involves adding the previously prepared diazonium salt solution to an alkaline solution of sodium pyrosulfite. After the reduction is complete, the mixture is heated and then acidified with hydrochloric acid to facilitate the hydrolysis and precipitation of the final product. google.com

Table 1: Optimized Synthesis Parameters for this compound

| Parameter | Value |

|---|---|

| Starting Material | 3,5-Dimethylaniline |

| Reductant | Sodium Pyrosulfite |

| Reduction Temp. | 10-35°C |

| Reduction pH | 7-9 |

| Product Purity | >98% |

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are important building blocks in medicinal chemistry. Their synthesis follows similar principles to the parent compound, starting from the appropriately halogenated aniline (B41778).

The synthesis of brominated phenylhydrazines can be achieved through a method analogous to that of other aryl hydrazines. The general process for preparing a compound like 4-bromophenylhydrazine, which can be adapted for (4-Bromo-3,5-dimethylphenyl)hydrazine, starts with the corresponding brominated arylamine. google.com

The synthesis involves the diazotization of the arylamine, followed by a reduction reaction. Sodium metabisulfite (B1197395) is an effective reducing agent for this transformation, carried out under controlled temperature and pH conditions, similar to the optimized synthesis of the non-halogenated analogue. google.com The resulting product is typically isolated as a hydrochloride salt after purification.

(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride is a valuable reagent in organic synthesis, particularly for the development of pharmaceuticals. guidechem.com While it is available commercially as a white solid for research applications, detailed procedures for its synthesis are not extensively published in readily accessible literature. guidechem.comchemscene.comcymitquimica.comachemblock.com The preparation would logically begin with 4-fluoro-3,5-dimethylaniline, following the established diazotization and reduction pathway. The final product is the hydrochloride salt, which enhances its stability and handling properties. guidechem.comchemscene.com

Table 2: Properties of (4-Fluoro-3,5-dimethylphenyl)hydrazine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2212021-40-2 |

| Molecular Formula | C₈H₁₂ClFN₂ |

| Molecular Weight | 190.65 g/mol |

| Appearance | White to off-white solid/powder |

Preparation of this compound Salts for Research Applications

For research and pharmaceutical development, aryl hydrazines are often converted into their salt forms, most commonly hydrochloride salts. This is done to improve the stability, solubility (in aqueous media), and ease of handling of the compound.

The preparation of the hydrochloride salt is typically achieved during the final stages of the synthesis. After the reduction and hydrolysis steps, the reaction mixture is strongly acidified with hydrochloric acid. google.comgoogle.com This protonates the basic hydrazine moiety, leading to the precipitation of the hydrochloride salt from the solution. The salt can then be isolated by filtration, washed, and dried. google.comgoogle.com This method is a standard and effective way to produce a stable, crystalline solid suitable for laboratory use.

Comparative Analysis of Synthetic Efficiency and Product Purity

The efficiency and purity of synthesized this compound and its analogues are critically dependent on the chosen synthetic route and the precise control of reaction parameters. The classical method for preparing aryl hydrazines involves the diazotization of an aniline precursor followed by a reduction step. Variations in the reducing agent and reaction conditions significantly impact the yield, reaction time, and final purity of the product.

Research findings indicate that the synthesis of this compound from 3,5-dimethylaniline via diazotization and subsequent reduction with sodium pyrosulfite is a highly efficient method. google.com This approach is noted for its ability to produce high-purity this compound with a significantly reduced reaction time, often requiring only about thirty minutes for the reduction step. google.com One specific example of this process yielded the final product with a purity of 98.59%, as determined by high-performance liquid chromatography (HPLC). google.com Another synthesis, which produced the hydrochloride salt of this compound, reported an even higher purity of 99.6% (HPLC) with a yield of 85.22%. chemicalbook.com This particular method identified the residual starting material, 3,5-Dimethylaniline, as a minor impurity at a level of 0.13%. chemicalbook.com

For comparison, the synthesis of the parent compound, phenylhydrazine (B124118), using a traditional sodium sulfite (B76179) reduction method typically results in yields of 80–84%. orgsyn.org However, the purity in this older method is highly sensitive to the quality of the sodium sulfite and the alkalinity of the solution; an excess of alkali can lead to the formation of black tar and a significant reduction in yield. orgsyn.org More optimized conditions for phenylhydrazine hydrochloride synthesis have been found to achieve a yield of 89.35% and a purity of 85.90%. guidechem.com The control of pH (optimally between 6.2 and 6.7) and temperature (between 80-85°C) during the reduction is crucial for maximizing purity and yield. guidechem.com Deviations, such as excessively high temperatures during the initial diazotization reaction, can lead to a substantial decrease in purity by as much as 23% and a reduction in yield by over 5%. guidechem.com

The synthesis of analogues, such as 3,4-dimethylphenylhydrazine, using sodium metabisulfite as the reductant, also demonstrates the potential for achieving very high purity, with reported levels of 99.62% (HPLC). google.com Alternative reducing agents, such as stannous chloride, have been employed for substituted phenylhydrazines, providing yields greater than 75%. google.com However, many existing processes for substituted phenylhydrazines are noted for producing purities of only around 90% due to lengthy reaction times and the formation of by-products, which necessitates further purification steps. google.com

The following table provides a comparative overview of different synthetic methodologies for this compound and its analogues, highlighting the key differences in reagents, conditions, and outcomes.

Table 1: Comparative Data on the Synthesis of this compound and Analogues

| Compound | Starting Material | Reducing Agent | Yield | Purity (Method) | Key Conditions & Notes | Source(s) |

|---|---|---|---|---|---|---|

| This compound | 3,5-Dimethylaniline | Sodium Pyrosulfite | ~75% (Calculated) | 98.59% (HPLC) | Reduction at 10-35°C, pH 7-9; reaction time is short (approx. 30 min). | google.com |

| This compound hydrochloride | 3,5-Dimethylaniline | Sodium Nitrite / (Implicit reduction) | 85.22% | 99.6% (HPLC) | Diazotization at -5 to 0°C; impurity (3,5-Dimethylaniline) at 0.13%. | chemicalbook.com |

| 3,4-Dimethylphenylhydrazine | 3,4-Dimethylaniline | Sodium Metabisulfite | Not specified | 99.62% (HPLC) | Reduction at 10-35°C, pH 7-9. | google.com |

| Phenylhydrazine | Aniline | Sodium Sulfite | 80-84% | Not specified | Purity depends on the quality of sodium sulfite; risk of tar formation. | orgsyn.org |

| Phenylhydrazine hydrochloride | Aniline | Ammonium (B1175870) Bisulfite | 89.35% | 85.90% | Optimal reduction pH 6.2-6.7 and temperature 80-85°C. | guidechem.com |

This comparative analysis underscores that modern synthetic methods utilizing sodium pyrosulfite or metabisulfite for producing dimethyl-substituted phenylhydrazines can achieve higher purity and greater efficiency compared to traditional methods used for the unsubstituted phenylhydrazine. google.comgoogle.com The key to high efficiency and purity across all syntheses lies in the stringent control of reaction parameters, particularly temperature and pH, during both the diazotization and reduction stages. google.comguidechem.com

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylphenyl Hydrazine

Oxidation Reactions of (3,5-Dimethylphenyl)hydrazine

The oxidation of arylhydrazines, including this compound, is a primary method for the synthesis of azo compounds. This transformation involves the dehydrogenation of the hydrazine (B178648) group, resulting in the formation of a stable nitrogen-nitrogen double bond (-N=N-).

Formation of Azo Compounds through Controlled Oxidation

The controlled oxidation of this compound leads to the formation of corresponding azo derivatives. For instance, the reaction of a substituted phenylhydrazine (B124118) can yield symmetrically or asymmetrically substituted azo compounds, which are known for their applications as dyes, pigments, and radical initiators. acs.orgorganic-chemistry.org A typical transformation involves the conversion of the C-NH-NH₂ group to a C-N=N-R group, where R can be an aryl, alkyl, or other organic substituent. One straightforward method involves the oxidative dehydrogenation of 1,2-diarylhydrazines (hydrazobenzenes) to provide the corresponding azo compounds. acs.org Research has demonstrated that (E)-1-(3,5-Dimethylphenyl)-2-phenyldiazene, an azo compound, can be prepared from the corresponding hydrazine precursor in high yield. acs.org

The oxidation process is complex and can proceed through various intermediates, including hydrazyl radicals and diazenes. nih.gov The stability of the resulting azo compound is often enhanced by the aromatic systems to which the azo group is attached.

Role of Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate) in Reaction Pathways

A variety of oxidizing agents can be employed to convert this compound to its azo derivatives, with the reaction pathway and product distribution often dependent on the specific reagent and conditions used. oregonstate.edu

Hydrogen Peroxide (H₂O₂) : As an environmentally benign oxidant, hydrogen peroxide is an attractive choice for these transformations. oregonstate.eduresearchgate.net The oxidation of hydrazines by H₂O₂ can be catalyzed by various species, including metal ions or bromide catalysts like HBr. oregonstate.edudtic.mil The reaction mechanism in the presence of HBr involves the in situ formation of a brominating species that facilitates the oxidation. oregonstate.edu Metal-free protocols using H₂O₂ are considered green and efficient methods for synthesizing azo compounds from hydrazines. oregonstate.edu

Potassium Permanganate (KMnO₄) : This strong oxidizing agent is capable of oxidizing a wide range of organic functional groups. libretexts.orgyoutube.com When used for the oxidation of hydrazines, KMnO₄ can effectively produce azo compounds. acs.org However, due to its high reactivity, careful control of reaction conditions such as temperature and stoichiometry is necessary to prevent over-oxidation and cleavage of the molecule, which could lead to the formation of carboxylic acids or other degradation products. libretexts.orgncert.nic.in

Other reagents, such as tert-butyl nitrite (B80452) and trichloroisocyanuric acid (TCCA), have also been successfully used for the metal-free oxidative dehydrogenation of hydrazines to azo compounds under mild conditions. acs.orgorganic-chemistry.org

Condensation Reactions with Carbonyl Compounds

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones. This reaction provides a reliable method for the formation of a carbon-nitrogen double bond (C=N), leading to hydrazone derivatives. youtube.comyoutube.com

Formation of Imine and Hydrazone Derivatives

This compound readily reacts with carbonyl compounds in a nucleophilic addition-elimination reaction to form (3,5-dimethylphenyl)hydrazones. Hydrazones are a specific class of imines. The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. youtube.com This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. youtube.comorganic-chemistry.org This reaction is widely used for the characterization and synthesis of derivatives of carbonyl compounds. youtube.com

Exploration of Catalyst-Free Protocols for C=N Double Bond Formation

While the condensation reaction to form hydrazones is often catalyzed by the addition of a small amount of acid, there is growing interest in developing catalyst-free protocols for green chemistry applications. discoveryjournals.org Catalyst-free synthesis of phenylhydrazones has been successfully achieved by reacting phenylhydrazines with aldehydes under solvent-free conditions at room temperature, often through mechanochemical methods like grinding. discoveryjournals.orgresearchgate.net These methods offer several advantages, including simplicity, short reaction times, high yields, and the elimination of catalyst and solvent waste. discoveryjournals.orgresearchgate.net

Substrate Scope and Functional Group Tolerance in Condensation Processes

The condensation reaction to form hydrazones is robust and exhibits a broad substrate scope with high functional group tolerance. organic-chemistry.org this compound can react with a wide variety of both aliphatic and aromatic aldehydes and ketones. nih.govrsc.org The reaction is generally not sensitive to the electronic nature of substituents on the aromatic ring of the aldehyde, accommodating both electron-donating and electron-withdrawing groups. acs.org This versatility makes it a valuable tool in organic synthesis for creating diverse molecular architectures. nih.gov

The table below illustrates the expected hydrazone products from the reaction of this compound with various carbonyl compounds, demonstrating the broad applicability of this reaction.

| This compound | Carbonyl Reactant | Product Name |

| Benzaldehyde | 1-Benzylidene-2-(3,5-dimethylphenyl)hydrazine | |

| Acetone | 1-(3,5-Dimethylphenyl)-2-isopropylidenehydrazine | |

| 4-Nitrobenzaldehyde | 1-(3,5-Dimethylphenyl)-2-(4-nitrobenzylidene)hydrazine | |

| Cyclohexanone | 1-Cyclohexylidene-2-(3,5-dimethylphenyl)hydrazine | |

| 4-Methoxybenzaldehyde | 1-(4-Methoxybenzylidene)-2-(3,5-dimethylphenyl)hydrazine |

Cyclization and Cyclocondensation Reactions in Heterocycle Synthesis

This compound is a versatile reagent in the synthesis of various heterocyclic compounds. Its reactivity is characterized by the nucleophilic nature of the hydrazine moiety, which readily participates in cyclization and cyclocondensation reactions with suitable electrophilic partners. These reactions are fundamental in constructing important heterocyclic scaffolds such as pyrazolines, pyrazoles, and triazolopyrimidines.

Formation of Pyrazoline Derivatives from (3,4-Dimethylphenyl)hydrazine and Related Compounds

Pyrazolines, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds known as chalcones. dergipark.org.tr The reaction typically proceeds by a Michael-type addition of the hydrazine to the chalcone (B49325), followed by an intramolecular cyclization and dehydration. dergipark.org.tr

While the specific synthesis of pyrazoline derivatives from (3,4-Dimethylphenyl)hydrazine is a niche area, the general methodology is well-established for various substituted phenylhydrazines. mdpi.com The reaction involves refluxing a mixture of the appropriate chalcone and the hydrazine derivative, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid or base. dergipark.org.trjocpr.comiscience.in For instance, N-phenyl pyrazoline compounds are formed through the cyclization of chalcones with phenylhydrazine hydrochloride in a basic ethanol solution. jocpr.com The reactivity of the phenylhydrazine can influence the reaction conditions required; less reactive hydrazines may necessitate longer reaction times. jocpr.com

The general scheme for this synthesis is as follows:

Step 1: Synthesis of Chalcones: Substituted acetophenones react with substituted benzaldehydes in the presence of a base (like aqueous NaOH) via an Aldol condensation to form the corresponding chalcone.

Step 2: Cyclization to Pyrazolines: The synthesized chalcone is then reacted with a hydrazine derivative (such as 2,4-dinitrophenyl hydrazine or hydrazine hydrate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours to yield the pyrazoline derivative. mdpi.com

Interactive Table: Synthesis of Pyrazoline Derivatives Below is a representative table illustrating the synthesis of pyrazoline derivatives from various chalcones and hydrazine derivatives, showcasing typical reactants and conditions.

| Chalcone Precursor 1 | Chalcone Precursor 2 | Hydrazine Reactant | Catalyst/Solvent | Product | Reference |

| Substituted Acetophenone | Substituted Aldehyde | 2,4-Dinitrophenyl hydrazine | Ethanol | Substituted Pyrazoline | |

| 5-chloro-2-acetylthiophene | Substituted Benzaldehyde | Phenylhydrazine hydrochloride | K2CO3 / Ethanol | N-phenyl pyrazoline | jocpr.com |

| Chalcones | Hydrazine hydrate (B1144303) | Formic Acid | N-formyl pyrazoline | iscience.in | |

| Chalcones | Thiosemicarbazide | Tetrabutylammonium bromide (TBAB) | N-thiocarbamoyl pyrazoline | jocpr.com |

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are aromatic five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A primary and highly versatile method for their synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. niscpr.res.inmdpi.com When this compound is used, it leads to the formation of N-(3,5-dimethylphenyl)-substituted pyrazoles.

The reaction between this compound and a β-diketone, such as acetylacetone (B45752), proceeds via a cyclocondensation reaction. The reaction is often carried out in a protic solvent like glacial acetic acid and may require heating under reflux. jocpr.com The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the stable aromatic pyrazole ring. niscpr.res.in

Investigations into Regioselectivity in Pyrazole Formation Pathways

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like this compound, the formation of two possible regioisomeric pyrazoles can occur. niscpr.res.in The regioselectivity of this reaction is a critical aspect and is influenced by several factors, including the nature of the substituents on both the diketone and the hydrazine, the solvent, and the catalyst used. niscpr.res.inconicet.gov.ar

The reaction pathway is dictated by the relative electrophilicity of the two carbonyl carbons in the diketone and the nucleophilicity of the two nitrogen atoms in the hydrazine. The initial attack of the hydrazine can occur at either carbonyl group, leading to different intermediates and ultimately different regioisomeric products. niscpr.res.in

For example, in the reaction of methylhydrazine with 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity compared to traditional solvents like ethanol. conicet.gov.ar This enhanced selectivity is attributed to the unique properties of fluorinated alcohols, which can influence the stability of intermediates and transition states. Studies have shown that the initial attack of the more nucleophilic nitrogen of the substituted hydrazine typically occurs at the more electrophilic carbonyl carbon of the diketone. nih.gov

Interactive Table: Regioselective Synthesis of Pyrazoles This table summarizes findings on the regioselective synthesis of pyrazoles, highlighting the influence of reactants and solvents on the product distribution.

| 1,3-Diketone | Hydrazine | Solvent | Major Regioisomer | Minor Regioisomer | Reference |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | Mixture of isomers | Mixture of isomers | conicet.gov.ar |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 5-(2-furyl)pyrazole derivative | 3-(2-furyl)pyrazole derivative | conicet.gov.ar |

| Unsymmetrical β-diketone | Arylhydrazine | N,N-dimethylacetamide | Highly regioselective product | - | organic-chemistry.org |

Pathways to Triazolo[4,5-d]pyrimidine Derivatives

Triazolo[4,5-d]pyrimidines are fused heterocyclic systems containing both a triazole and a pyrimidine (B1678525) ring. These structures can be synthesized from precursors containing a hydrazine moiety. nih.gov A common synthetic route involves the construction of a pyrimidine ring followed by the annulation of the triazole ring, or vice versa.

In one approach, a substituted hydrazine is used to form a triazole ring, which is then fused to a pyrimidine ring. For example, a series of niscpr.res.inconicet.gov.arnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine moiety have been synthesized and evaluated for their biological activities. nih.govbohrium.com The synthesis often involves multi-step sequences starting from simpler heterocyclic precursors. While specific pathways directly utilizing this compound are not extensively detailed in the provided search results, the general principles of using hydrazine derivatives in the construction of such fused systems are well-established. nih.gov For instance, hydrazine derivatives can react with appropriately substituted pyrimidines to form a hydrazinopyrimidine, which can then be cyclized to form the fused triazole ring. researchgate.net

Nucleophilic Addition Reactions of this compound

The hydrazine group in this compound is a potent nucleophile, enabling it to participate in a variety of nucleophilic addition reactions. A classic example is the reaction with aldehydes and ketones to form hydrazones. libretexts.orgyoutube.com This reaction is a cornerstone of carbonyl chemistry and serves as the first step in the Wolff-Kishner reduction. libretexts.org

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. youtube.com This addition leads to the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the stable C=N double bond of the hydrazone. youtube.com The reaction is typically reversible and is often carried out under conditions that favor the removal of water to drive the equilibrium towards the product.

Beyond simple hydrazone formation, hydrazines can also participate in nucleophilic substitution reactions, for example, with activated aromatic systems. Studies on the reactions of 2,4-dinitrobenzene derivatives with hydrazine have shown that the mechanism can vary depending on the leaving group and solvent, proceeding through either a concerted mechanism or a stepwise process involving a zwitterionic intermediate. ccsenet.org

Radical Intermediates and Related Transformations in Hydrazine Chemistry

The chemistry of hydrazines is not limited to ionic reactions; they can also undergo transformations involving radical intermediates. nih.gov The oxidation of hydrazine derivatives can lead to the formation of various radical species, which can be detected using techniques like electron spin resonance (ESR) spectroscopy coupled with spin trapping. nih.gov

The metabolic activation of carcinogenic hydrazine derivatives, for instance, has been shown to proceed through free radical intermediates. nih.gov In these processes, enzymatic systems can catalyze the one-electron oxidation of the hydrazine to form a hydrazyl radical. This radical can then undergo further reactions, including decomposition or reaction with other molecules. nih.govnih.gov

While specific studies on radical intermediates derived from this compound were not prominent in the search results, the general principles of hydrazine radical chemistry are applicable. The formation of these radicals is often initiated by an oxidative process, and once formed, they can participate in a variety of transformations, including hydrogen abstraction, addition to double bonds, and fragmentation. researchgate.net The presence of the dimethylphenyl group would be expected to influence the stability and subsequent reactivity of any radical intermediates formed.

Applications of 3,5 Dimethylphenyl Hydrazine in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Building Block for Complex Heterocyclic Systems

The reactivity of the hydrazine (B178648) moiety in (3,5-Dimethylphenyl)hydrazine makes it an ideal precursor for constructing nitrogen-containing heterocyclic rings, which are core structures in many biologically active compounds.

This compound is frequently employed in the synthesis of substituted pyrazoles and their partially saturated analogs, pyrazolines. The most common and established method for this transformation is the Paal-Knorr synthesis, which involves the condensation reaction between the hydrazine and a 1,3-dicarbonyl compound. nih.gov

In this reaction, the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the 1,3-diketone, leading to a cyclization and subsequent dehydration to form the stable aromatic pyrazole (B372694) ring. For instance, the reaction of this compound with acetylacetone (B45752) (a 1,3-diketone) yields 1-(3,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole. jocpr.comorgsyn.org The reaction proceeds readily, often catalyzed by a small amount of acid.

Similarly, pyrazolines can be synthesized by reacting this compound with α,β-unsaturated ketones, also known as chalcones. nih.govresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration to afford the dihydropyrazole (pyrazoline) ring. researchgate.net The choice of reactants and reaction conditions allows for the synthesis of a diverse library of pyrazole and pyrazoline derivatives with various substitution patterns.

Table 1: Representative Pyrazole Synthesis using this compound

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-(3,5-Dimethylphenyl) substituted pyrazole | Paal-Knorr Condensation |

| This compound | α,β-Unsaturated Ketone (Chalcone) | 1-(3,5-Dimethylphenyl) substituted pyrazoline | Michael Addition/Cyclization |

While hydrazines are precursors for many nitrogen heterocycles, the synthesis of the specifically substituted imidazole (B134444), 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, is reported in the literature to proceed from a different starting material. nih.gov According to published research, the precursor for the "1-(3,5-dimethylphenyl)" portion of this molecule is 3,5-dimethylaniline (B87155) (also known as 3,5-xylidine), not this compound. nih.gov

The established synthesis is a multi-component reaction involving 3,5-dimethylaniline, butane-2,3-dione, 4-fluorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). nih.gov The reaction mixture is refluxed, leading to the formation of the desired imidazole derivative. This method, a variation of the Radziszewski imidazole synthesis, constructs the imidazole ring from an aniline (B41778), an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source.

Table 2: Synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

| Reactant 1 | Reactant 2 | Reactant 3 | Ammonia Source | Product |

|---|---|---|---|---|

| 3,5-Dimethylaniline | 4-Fluorobenzaldehyde | Butane-2,3-dione | Ammonium Acetate | 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole |

This compound has been identified as a key building block in the development of potent and selective antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. nih.govnih.gov This receptor is implicated in various physiological processes, including pain and energy homeostasis.

In a structure-activity relationship study, researchers synthesized a series of pyridazinone derivatives to optimize a hit compound identified from high-throughput screening. This led to the identification of 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one as a lead molecule with submicromolar antagonist activity at the NPBWR1 receptor. nih.govnih.gov

The synthesis of this compound involves the condensation of this compound with mucochloric acid. nih.gov This reaction forms the core pyridazinone ring structure, specifically yielding a 4,5-dichloro pyridazin-3(2H)-one intermediate substituted with the 3,5-dimethylphenyl group at the N2 position. Subsequent nucleophilic substitution at the C4 position with a phenoxy group completes the synthesis of the target antagonist. The incorporation of the 3,5-dimethylphenyl moiety was found to be more potent than other substitution patterns, highlighting the importance of this specific hydrazine derivative in the design of these antagonists. nih.gov

Table 3: Research Findings on a this compound-derived NPBWR1 Antagonist

| Compound | Target Receptor | Activity | Key Synthetic Step |

|---|---|---|---|

| 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | NPBWR1 (GPR7) | Submicromolar antagonist | Condensation of this compound with mucochloric acid |

Functionalization for Derivatization Research

Beyond its use in constructing heterocyclic cores, this compound is a platform for creating novel derivatives through functionalization of the hydrazine group itself.

N-(Dimethylphenyl)hydrazine carbothioamides, also known as thiosemicarbazides, are valuable intermediates and have been investigated for their biological activities. The synthesis of these compounds can be achieved by reacting this compound with an appropriate isothiocyanate.

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbon atom of the isothiocyanate. This forms a new carbon-nitrogen bond and results in the corresponding N-substituted hydrazine carbothioamide. For example, reacting this compound with phenyl isothiocyanate would yield 2-(3,5-dimethylphenyl)-N-phenylhydrazine-1-carbothioamide. This straightforward synthetic route allows for the creation of a library of derivatives by varying the substituent on the isothiocyanate. nih.gov

Hydrazide-hydrazone derivatives are a class of compounds known for a wide spectrum of biological activities. nih.gov These structures contain both a hydrazide (-C(=O)NHNH-) and a hydrazone (-C=NNH-) moiety. This compound serves as a critical component for forming the hydrazone part of these hybrid molecules.

The general synthesis of a hydrazide-hydrazone involves two main steps. First, a carbohydrazide (B1668358) is prepared, typically by reacting an ester with hydrazine hydrate (B1144303). mdpi.com Second, this hydrazide is condensed with an aldehyde or ketone to form the final hydrazide-hydrazone product. mdpi.com

To create a hybrid structure incorporating the (3,5-dimethylphenyl) group, one would typically start by forming a (3,5-dimethylphenyl)hydrazone. This is achieved by reacting this compound with an aldehyde or ketone that also contains a latent or protected hydrazide functional group (or a group that can be converted into one). The condensation reaction between the hydrazine and the carbonyl group forms the characteristic C=N double bond of the hydrazone, embedding the (3,5-dimethylphenyl) moiety into the final hybrid structure. nih.gov

Application as a Chromatographic Derivatizing Reagent

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical challenge in analytical chemistry, particularly in the pharmaceutical and biological sciences where the chirality of a molecule can dictate its efficacy and toxicity. One established method for separating enantiomeric carbonyl compounds (aldehydes and ketones) is through derivatization with a chiral reagent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Although this compound itself is not chiral, it can be used as a scaffold to synthesize chiral derivatizing agents. The core principle involves introducing a chiral center into the hydrazine molecule. While specific research on the development of chiral reagents from this compound is not prominent, the general methodology is well-established with other substituted hydrazines. For instance, chiral hydrazine reagents have been synthesized by reacting a precursor with amino acid amides. nih.gov This approach creates a chiral environment within the derivatizing agent.

The reaction of such a chiral hydrazine with a racemic mixture of a carbonyl compound results in the formation of two diastereomeric hydrazones. These diastereomers can then be separated on a standard achiral stationary phase in HPLC. nih.gov The effectiveness of the separation is influenced by the structural characteristics of both the chiral reagent and the analyte. nih.gov

A variety of hydrazine-based derivatizing reagents have been developed for the analysis of carbonyl compounds, indicating a broad interest in this class of reagents for analytical applications. nih.govrsc.org

The fundamental principle behind this application lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical properties (e.g., boiling point, solubility, and chromatographic retention times on achiral columns), making their direct separation challenging. nii.ac.jp However, when enantiomers react with a single enantiomer of a chiral derivatizing agent, they form diastereomers. researchgate.net

These resulting diastereomers have distinct three-dimensional arrangements and, consequently, different physical and chemical properties. nii.ac.jp This difference in properties allows for their separation using conventional chromatographic methods. The reaction between a chiral hydrazine reagent and a carbonyl compound is typically a condensation reaction that forms a C=N double bond, resulting in a hydrazone. nih.gov The presence of two or more chiral centers in the newly formed diastereomeric hydrazones leads to different interactions with the stationary and mobile phases of the chromatography system, resulting in different retention times and, therefore, separation. researchgate.net

The successful resolution of these diastereomers is dependent on several factors, including the choice of the chiral derivatizing agent, the chromatographic conditions (e.g., mobile phase composition, column type), and the structural features of the carbonyl compound. nih.govresearchgate.net

Contributions to Chemosensor Design and Development

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes). They typically consist of a receptor unit that selectively binds to the analyte and a signaling unit that produces a measurable response, such as a change in color or fluorescence. Hydrazones, which can be readily synthesized from hydrazines and carbonyl compounds, are a versatile class of compounds that have been extensively investigated for their potential in chemosensor design. researchgate.netumt.edu.pk

While specific studies detailing the use of this compound in chemosensors are not prevalent, the closely related isomer, 2,4-dimethylphenyl hydrazine, has been used to synthesize hydrazone-based chemosensors. researchgate.netumt.edu.pk These studies provide a strong indication of the potential of this compound for similar applications. The synthesis of these chemosensors typically involves a straightforward condensation reaction between the substituted phenylhydrazine (B124118) and an aromatic aldehyde or ketone. researchgate.net

The resulting hydrazones can act as chemosensors for various analytes, including metal ions and small organic molecules. The binding of the analyte to the hydrazone can induce a change in its electronic properties, leading to a detectable optical or electrochemical signal. The dimethylphenyl moiety in this compound could potentially influence the electronic properties and steric environment of the resulting hydrazone, thereby affecting its selectivity and sensitivity as a chemosensor. Further research in this area could lead to the development of novel chemosensors with tailored properties for specific analytical challenges.

Theoretical and Computational Investigations of 3,5 Dimethylphenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the molecular and electronic properties of chemical compounds. These computational methods allow for the investigation of molecular structures, energies, and various other properties that may be difficult or impossible to determine experimentally. For a molecule like (3,5-Dimethylphenyl)hydrazine, quantum chemical calculations can elucidate its preferred conformation, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of many-body systems, such as atoms and molecules. DFT has been successfully applied to a wide range of chemical systems, offering a good balance between accuracy and computational cost.

In a DFT study of this compound, the primary goal would be to determine the optimized molecular geometry and to understand the distribution of electrons within the molecule. The calculations would begin with an initial guess for the molecular structure, which would then be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The electronic structure of the molecule is described by the electron density, from which various properties can be derived. DFT calculations can provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

For instance, in a study of 2,4-dinitrophenylhydrazine, DFT calculations were used to determine the optimized geometry and vibrational frequencies of the molecule researchgate.net. Similarly, a computational study on various hydrazine (B178648) derivatives utilized DFT to analyze their structural parameters and electronic distributions . These studies highlight the utility of DFT in providing a detailed understanding of the molecular and electronic structure of substituted hydrazines.

Basis Set Selection (e.g., 6-311G(d,p)) and Optimization Procedures

The accuracy of DFT calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. The 6-311G(d,p) basis set is a popular choice for many applications as it provides a good compromise between accuracy and computational efficiency. The "6-311G" part of the name indicates that it is a triple-zeta basis set, meaning that each atomic orbital is represented by three basis functions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are important for describing the anisotropic nature of chemical bonds.

The optimization procedure in a DFT calculation involves an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. This is typically achieved using gradient-based optimization algorithms, which calculate the derivative of the energy with respect to the atomic coordinates (the gradient) and move the atoms in the direction that lowers the energy. The optimization is considered complete when the forces on the atoms are close to zero and the energy has reached a minimum.

In a study on 2,4-dinitrophenylhydrazones, the B3LYP functional with a 6-31G*(d,p) basis set was employed for geometry optimization and computational analysis researchgate.net. Another study on 2,4-dinitrophenylhydrazine used both 6-31G(d,p) and 6-311G(d,p) basis sets to calculate the optimized geometry and vibrational frequencies researchgate.net. These examples demonstrate the standard computational procedures that would be applied to this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and reactivity. A thorough analysis of the electronic structure can provide valuable insights into where a molecule is likely to react and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Theory in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help in identifying the nucleophilic and electrophilic sites within the molecule. For example, in a study of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, FMO analysis was used to determine the reactivity and possible sites for electrophilic and nucleophilic attack ajchem-a.com. Similarly, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate used HOMO-LUMO analysis to show that charge transfer interactions occur within the molecule, indicating high chemical reactivity nih.gov.

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies

Note: The following data is for illustrative purposes and is based on typical values for similar aromatic hydrazine compounds. Specific calculations for this compound would be required for precise values.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -0.5 | Electron acceptor, involved in reactions with nucleophiles. |

| HOMO | -6.0 to -5.0 | Electron donor, involved in reactions with electrophiles. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. |

Application of AIM Charge and Molecular Electrostatic Potential (MEP) Analyses

Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the analysis of chemical bonds. AIM analysis can be used to quantify the nature of intramolecular and intermolecular interactions, such as hydrogen bonds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactivity of a molecule. The MEP is the potential experienced by a positive point charge at a particular location near a molecule. It is typically visualized as a 3D map, where different colors represent different values of the electrostatic potential. Red regions indicate a negative potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Blue regions indicate a positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

In a study of 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, AIM and MEP analyses were performed to evaluate the strength of intramolecular hydrogen bonds and to identify the reactive sites of the molecule . The MEP surface showed that the oxygen atoms of the nitro groups were prone to electrophilic attack, while the hydrogen of the hydrazine group was susceptible to nucleophilic attack . A similar analysis for this compound would reveal its reactive sites and help in predicting its chemical behavior.

Catalytic Aspects and Reaction Condition Optimization in 3,5 Dimethylphenyl Hydrazine Chemistry

Exploration of Catalyst-Free Methodologies and Their Mechanistic Basis

While catalysis offers a powerful tool for chemical synthesis, several important reactions involving (3,5-Dimethylphenyl)hydrazine can proceed efficiently without the need for a catalyst, often promoted by acidic or thermal conditions. A prime example is the Fischer indole (B1671886) synthesis, a cornerstone reaction in heterocyclic chemistry. wikipedia.orgminia.edu.egnih.govalfa-chemistry.com

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions to form an indole. wikipedia.orgminia.edu.eg In the case of this compound, this reaction provides a direct route to the synthesis of dimethyl-substituted indoles. The reaction is typically promoted by Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgnih.gov

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: this compound first condenses with the carbonyl compound to form the corresponding (3,5-dimethylphenyl)hydrazone.

Tautomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate. minia.edu.eg

Rearomatization and Cyclization: The di-imine subsequently rearomatizes, followed by an intramolecular cyclization to form an aminal.

Elimination of Ammonia (B1221849): Finally, the elimination of a molecule of ammonia under the acidic conditions yields the aromatic indole ring. minia.edu.egnih.gov

The reaction conditions for the Fischer indole synthesis can be tailored to the specific substrates. For instance, the reaction of this compound hydrochloride with 4-piperidone (B1582916) hydrochloride monohydrate is carried out in ethanol (B145695) with the addition of concentrated hydrochloric acid at 75°C.

Table 1: Examples of Catalyst-Free Reactions with this compound

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| This compound | Ketone/Aldehyde | Indole | Acidic (e.g., HCl, PPA), Heat |

Metal-Catalyzed Transformations Involving Hydrazine (B178648) Derivatives

The introduction of metal catalysts has significantly broadened the scope of reactions involving hydrazine derivatives, enabling transformations that are not feasible under catalyst-free conditions. These catalysts facilitate the formation of carbon-nitrogen and carbon-carbon bonds, leading to the synthesis of complex heterocyclic structures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. semanticscholar.orgorganic-chemistry.orgnih.govnih.gov These reactions allow for the coupling of aryl halides or triflates with amines, including hydrazine derivatives, to produce N-aryl compounds. organic-chemistry.orgnih.govnih.gov In the context of this compound, this methodology provides a powerful approach for the synthesis of more complex arylhydrazines and subsequent heterocycles.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylhydrazine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

A modified approach to the Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed reaction to first synthesize the N-arylhydrazone, which then undergoes the acid-catalyzed cyclization. wikipedia.org This two-step, one-pot procedure expands the scope of the Fischer indole synthesis to include a wider range of aryl halides. organic-chemistry.orgjk-sci.com

Table 2: Palladium-Catalyzed Reactions Involving Hydrazine Derivatives

| Hydrazine Derivative | Coupling Partner | Catalyst System | Product Type |

| Hydrazine | Aryl Chloride/Bromide | Pd(0) / Phosphine Ligand | Arylhydrazine |

| Hydrazone | Aryl Bromide | Pd(dba)2 / Ligand | N-Arylhydrazone |

The copper-catalyzed N-arylation of amines, known as the Ullmann condensation, represents one of the earliest methods for the formation of C-N bonds. mdpi.comorganic-chemistry.org While palladium-catalyzed methods have become more prevalent, copper-catalyzed reactions still offer a valuable and often more economical alternative, particularly for certain substrates. mdpi.comorganic-chemistry.orgnih.govresearchgate.net

The N-arylation of hydrazine derivatives using copper catalysts typically involves the reaction of an aryl halide with the hydrazine in the presence of a copper(I) salt, such as CuI, and a base, often in a polar aprotic solvent at elevated temperatures. organic-chemistry.orgnih.gov The addition of ligands, such as diamines or amino acids, can significantly improve the efficiency and scope of the reaction. organic-chemistry.org

Recent advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions. These systems often employ specific ligands that stabilize the copper catalyst and facilitate the catalytic cycle. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the hydrazine, and subsequent reductive elimination.

Table 3: Copper-Catalyzed N-Arylation of Hydrazine Derivatives

| Hydrazine Derivative | Coupling Partner | Catalyst System | Product Type |

| N-Boc Hydrazine | Aryl Iodide | CuI / Cs2CO3 | N-Aryl-N-Boc Hydrazine |

| Benzoic Hydrazide | Aryl Iodide | CuI / Cs2CO3 | N'-Aryl-benzoic Hydrazide |

Ruthenium catalysts have emerged as versatile tools for a variety of organic transformations, including dehydrogenative coupling and fluoroalkylation reactions. These reactions offer atom-economical and environmentally benign routes to the synthesis of complex molecules.

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) allows for the formation of C-N bonds through the reaction of an amine with an alcohol, with the liberation of hydrogen gas as the only byproduct. organic-chemistry.org This methodology has been successfully applied to the reaction of arylhydrazines with alcohols to synthesize arylhydrazones. organic-chemistry.org The reaction is typically catalyzed by a ruthenium complex, such as [Cp*IrCl2]2, in the presence of a base. organic-chemistry.org The proposed mechanism involves the ruthenium-catalyzed oxidation of the alcohol to an aldehyde, which then condenses with the arylhydrazine to form the hydrazone.

While specific examples of ruthenium-catalyzed fluoroalkylation of this compound are not extensively documented, the general principles of such reactions on N-arylamines suggest its potential applicability. These reactions typically involve the use of a ruthenium catalyst to mediate the transfer of a fluoroalkyl group from a suitable source to the nitrogen atom of the amine.

Table 4: Ruthenium-Catalyzed Reactions of Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Arylhydrazine | Alcohol | [Cp*IrCl2]2 / Base | Arylhydrazone |

| Arene | Alkene | Ru(PPh3)3Cl2 / Oxidant | meta-Allylated Arene |

Investigation of Organocatalysis and Visible Light Photoredox Catalysis

In recent years, organocatalysis and visible light photoredox catalysis have emerged as powerful strategies in organic synthesis, offering mild and environmentally friendly alternatives to traditional metal-catalyzed reactions. beilstein-journals.orgnih.govmdpi.combeilstein-journals.orgmdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been applied to the Fischer indole synthesis in an asymmetric fashion. Chiral phosphoric acids have been used as catalysts to induce enantioselectivity in the formation of indoles from prochiral ketones and arylhydrazines. This approach relies on the ability of the chiral catalyst to create a chiral environment around the reactants, thereby directing the stereochemical outcome of the reaction.

Visible light photoredox catalysis utilizes the energy of visible light to initiate chemical reactions through single-electron transfer (SET) processes. mdpi.comnih.govresearchgate.net This methodology has been employed for the arylation of various substrates using arylhydrazines as radical precursors. In these reactions, a photocatalyst, upon excitation by visible light, can oxidize the arylhydrazine to generate an aryl radical, which can then participate in C-C or C-N bond-forming reactions. nih.govnih.gov This approach has been used for the synthesis of various heterocycles. beilstein-journals.orgnih.govmdpi.com

Table 5: Organocatalysis and Photoredox Catalysis in Hydrazine Chemistry

| Reaction Type | Catalyst | Reactants | Product Type |

| Asymmetric Fischer Indole Synthesis | Chiral Phosphoric Acid | Arylhydrazine, Ketone | Chiral Indole |

| C-H Arylation | Eosin Y | Arylhydrazine, Heteroarene | Arylated Heterocycle |

Influence of Reaction Parameters on Chemical Outcomes

The outcome of chemical reactions involving this compound is highly dependent on a variety of reaction parameters, including the choice of solvent, temperature, and the nature of the base or acid used. Careful optimization of these parameters is crucial for achieving high yields and selectivities.

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and pathways. In palladium-catalyzed coupling reactions, polar aprotic solvents such as dioxane or toluene (B28343) are often employed. For the Fischer indole synthesis, acetic acid or ethanol are common choices.

Temperature: The reaction temperature can affect both the reaction rate and the stability of intermediates. Many metal-catalyzed reactions require elevated temperatures to proceed at a reasonable rate. However, in some cases, lower temperatures may be necessary to improve selectivity or prevent decomposition of sensitive substrates. For example, the Fischer indole synthesis is often carried out at elevated temperatures to drive the reaction to completion.

Base/Acid: The choice of base or acid is critical in many reactions. In Buchwald-Hartwig amination, a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is typically used to deprotonate the hydrazine and facilitate the catalytic cycle. In the Fischer indole synthesis, the concentration and strength of the acid catalyst can influence the rate of the reaction and the potential for side reactions.

Table 6: Influence of Reaction Parameters on Selected Reactions

| Reaction | Parameter | Typical Conditions | Effect on Outcome |

| Fischer Indole Synthesis | Acid | HCl, H2SO4, PPA | Promotes hydrazone formation and cyclization |

| Temperature | 75 - 120 °C | Increases reaction rate | |

| Solvent | Ethanol, Acetic Acid | Solubilizes reactants and influences reaction rate | |

| Pd-Catalyzed C-N Coupling | Base | Cs2CO3, K3PO4 | Facilitates deprotonation of hydrazine |

| Ligand | Bulky Phosphines | Enhances catalyst activity and stability | |

| Solvent | Dioxane, Toluene | Affects catalyst solubility and reactivity | |

| Cu-Catalyzed N-Arylation | Temperature | 110 - 180 °C | Overcomes activation energy |

| Base | K3PO4, K2CO3 | Neutralizes HX byproduct | |

| Solvent | Toluene, DMF | High boiling point allows for higher temperatures |

Effects of Temperature and pH on Reaction Kinetics and Yield

Temperature and pH are fundamental parameters that govern the rate and success of chemical transformations involving this compound. The Fischer indole synthesis, a cornerstone reaction for arylhydrazines, is highly dependent on acidic conditions to facilitate the key cyclization step. nih.govwikipedia.org Similarly, the synthesis of this compound itself from its aniline (B41778) precursor requires careful control over both temperature and pH to ensure high purity and yield.

Detailed research findings indicate that in the preparation of this compound via the reduction of its corresponding diazonium salt, specific pH and temperature ranges are critical. One patented method specifies that the reduction reaction using sodium pyrosulfite as the reductant proceeds optimally at temperatures between 10-35 °C and a pH maintained in the range of 7-9. google.com Adherence to these parameters is reported to result in a high-purity product with low production costs. google.com

| Reaction Type | Reactant(s) | Parameter | Optimal Range/Value | Reported Outcome | Reference |

|---|---|---|---|---|---|

| Synthesis (Reduction Step) | 3,5-Dimethylaniline (B87155) diazonium salt | Temperature | 10-35 °C | High product purity, low production cost | google.com |

| Synthesis (Reduction Step) | 3,5-Dimethylaniline diazonium salt | pH | 7-9 | ||

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine (B124118) + Ketone | Temperature | Elevated/Reflux | Formation of indole ring | nih.govorganic-chemistry.org |

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine + Ketone | Catalyst/pH | Acidic (Brønsted or Lewis acids) |

Solvent Effects on Reactivity and Selectivity

The choice of solvent plays a critical role in the chemistry of this compound, influencing reaction rates, selectivity, and even the feasibility of a reaction. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the context of the Fischer indole synthesis, a variety of solvents have been successfully employed. Protic acids like glacial acetic acid often serve as both the solvent and the catalyst. nih.gov Alcohols, such as ethanol, are also common media for this reaction, typically in the presence of a strong acid catalyst like sulfuric acid. mdpi.com The polarity and proticity of the solvent can significantly impact the reaction. For example, polar solvents can help to stabilize the charged intermediates that are formed during the acid-catalyzed mechanism of the Fischer indole synthesis.

Research into greener synthetic methodologies has explored the use of alternative solvent systems. Polyethylene glycol (PEG) has been shown to be an effective medium, enhancing the electrophilicity of carbonyl carbons and accelerating reactions by sequestering water byproducts. mdpi.com Brønsted acidic ionic liquids have also been developed as green, mild, and regiospecific reaction systems for the Fischer indole synthesis. Furthermore, some studies have demonstrated that the reaction can proceed in good yield even in the absence of a solvent, which offers significant environmental and practical advantages by simplifying purification and reducing waste. ukhsa.gov.ukbrieflands.com

The selection of a solvent is therefore a multi-faceted optimization problem. While traditional solvents like acetic acid are effective, modern approaches favor less hazardous and more sustainable options. The optimal solvent is highly dependent on the specific substrates and desired outcome of the reaction involving this compound.

| Solvent/Condition | Reaction Type | Typical Role/Effect | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Fischer Indole Synthesis | Acts as both solvent and acid catalyst. | nih.gov |

| Ethanol | Fischer Indole Synthesis | Common protic solvent, requires an additional acid catalyst. | mdpi.com |

| Polyethylene Glycol (PEG) | Benzimidazole Synthesis | Green solvent alternative; enhances electrophilicity and removes water. | mdpi.com |

| Ionic Liquids (Brønsted acidic) | Fischer Indole Synthesis | Green solvent providing a mild and regiospecific reaction environment. | brieflands.com |

| Solvent-Free | Fischer Indole Synthesis | Environmentally friendly; simplifies workup and purification. | ukhsa.gov.ukbrieflands.com |

Applications of Microwave Irradiation for Accelerated Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, including those involving hydrazine derivatives. semanticscholar.org Unlike conventional heating where energy is transferred slowly via conduction and convection, microwave irradiation delivers energy directly to the polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.orgstackexchange.com This often results in dramatic reductions in reaction times, increased product yields, and improved purity by minimizing the formation of side products. mdpi.comresearchgate.net

The synthesis of various heterocyclic compounds from hydrazines, such as pyrazolines and triazoles, has been significantly optimized using microwave technology. mdpi.comnih.gov For example, the cyclization of chalcones with hydrazine hydrate (B1144303) to form pyrazolines under microwave irradiation can be completed in minutes, compared to several hours required for the same transformation using conventional heating, with yields often being substantially higher. mdpi.comresearchgate.net Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives from nitriles and hydrazine has been achieved in as little as five minutes with high yields under microwave conditions. researchgate.net

The Fischer indole synthesis, a key reaction for this compound, has also been successfully adapted to microwave-assisted protocols. mdpi.comresearchgate.net This approach not only accelerates the reaction but can also enable multi-component, one-pot syntheses that are inefficient under conventional heating. mdpi.com The ability to rapidly heat a sealed reaction vessel allows for temperatures to be reached that are above the normal boiling point of the solvent, further accelerating the reaction rate. stackexchange.com This combination of rapid, uniform heating and the ability to conduct reactions under pressure makes MAOS a highly effective tool for optimizing syntheses involving this compound.

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazoline Synthesis | Conventional | 3-10 hours | 70-90 | mdpi.comresearchgate.net |

| Microwave | 2-12 minutes | 82-99 | ||

| Pyrimidine (B1678525) Synthesis | Conventional | Longer reaction times | Higher (e.g., 92%) | javeriana.edu.cojaveriana.edu.co |

| Microwave | Substantially shorter (e.g., 10 min) | Acceptable to good (e.g., 67%) | ||

| Acid Hydrazide Synthesis | Conventional | Overnight | N/A | japtronline.com |

| Microwave | 3-10 minutes | 41-87 |

Advanced Research Directions and Future Perspectives in 3,5 Dimethylphenyl Hydrazine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Green Chemistry Approaches

The traditional synthesis of phenylhydrazine (B124118) derivatives often involves multi-step processes that may use harsh reagents and generate significant waste. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes to (3,5-Dimethylphenyl)hydrazine.

Furthermore, the principles of green chemistry are being applied to the synthesis of hydrazine (B178648) derivatives. Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together with minimal or no solvent, represents a significant sustainable approach. This technique has been successfully used to synthesize hydrazones from various hydrazines and carbonyl compounds in excellent yields. nih.govnih.govrsc.org Adopting mechanochemical methods for the synthesis of this compound and its derivatives could drastically reduce solvent waste, energy consumption, and reaction times, aligning with the goals of sustainable chemistry.

Table 1: Comparison of Synthetic Approaches for Phenylhydrazine Derivatives

| Parameter | Traditional Synthesis | Improved Pathway | Green Mechanochemistry |

|---|---|---|---|

| Starting Material | Substituted Aniline (B41778) | 3,5-Dimethylaniline (B87155) | Hydrazines & Aldehydes |

| Key Reagents | Stannous Chloride | Sodium Pyrosulfite | Minimal/No Solvent |

| Primary Advantage | Established Method | Higher Purity, Lower Cost | Reduced Waste, Energy Efficient |

| Environmental Impact | Moderate to High | Lower | Very Low |

Design and Synthesis of New Derivatives for Advanced Materials

The this compound scaffold is a promising platform for designing new molecules with tailored properties for advanced material applications, ranging from renewable energy to polymer science.

Integration into Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, hydrazine derivatives are gaining attention. Research has demonstrated their utility in improving the performance of perovskite solar cells. Specifically, certain phenylhydrazine derivatives act as effective reductants for Sn4+ in tin-lead mixed perovskite precursors, which helps to reduce defects and enhance the stability and power conversion efficiency of the solar cells. rsc.orgrsc.org Following this precedent, this compound could be explored as a novel reductant or passivating agent to suppress the oxidation of Sn2+ in perovskite films, a common cause of degradation. researchgate.net

Furthermore, the core structure of this compound is suitable for building sensitizer dyes used in Dye-Sensitized Solar Cells (DSSCs). Studies have shown that hydrazone-based dyes can be effective sensitizers. nanochemres.orgresearchgate.netresearchgate.netsumdu.edu.ua By chemically modifying this compound—for instance, by reacting it with aldehydes to form hydrazones and introducing anchoring groups (like carboxylic acids) and extended π-conjugation systems—new, cost-effective, and efficient metal-free organic dyes could be developed for DSSC applications. nanochemres.org

Development as Polymer Initiators and Monomers

The development of new polymers with specialized functions is a cornerstone of materials science. This compound offers intriguing possibilities as a precursor for both polymer initiators and monomers.

Azo compounds (R-N=N-R') are widely used as thermal initiators for radical polymerization. fujifilm.comfujifilm.com this compound can be viewed as a precursor to a symmetrical azo compound, (3,5-dimethylphenyl)diimide. Through a controlled oxidation reaction, the N-N single bond in the hydrazine can be converted to an N=N double bond. The resulting azo compound could be investigated as a novel thermal initiator, with the decomposition temperature and initiation efficiency being influenced by the dimethylphenyl substituents.